S1RA

Sigma-1 receptor Selectivity profiling Binding affinity

S1RA (E-52862, CAS 878141-96-9), chemically 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine, is a selective sigma-1 receptor (σ1R) antagonist belonging to the 1-arylpyrazole class. It demonstrates high binding affinity for human σ1 receptors (Ki = 17.0 ± 7.0 nM) and guinea pig σ1 receptors (Ki = 23.5 nM).

Molecular Formula C20H23N3O2
Molecular Weight 337.4 g/mol
CAS No. 878141-96-9
Cat. No. B613838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS1RA
CAS878141-96-9
SynonymsE-52862
Molecular FormulaC20H23N3O2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC3=CC=CC=C3C=C2)OCCN4CCOCC4
InChIInChI=1S/C20H23N3O2/c1-16-14-20(25-13-10-22-8-11-24-12-9-22)21-23(16)19-7-6-17-4-2-3-5-18(17)15-19/h2-7,14-15H,8-13H2,1H3
InChIKeyDGPGXHRHNRYVDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S1RA (E-52862): Sigma-1 Receptor Antagonist for Neuropathic Pain Research


S1RA (E-52862, CAS 878141-96-9), chemically 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine, is a selective sigma-1 receptor (σ1R) antagonist belonging to the 1-arylpyrazole class [1]. It demonstrates high binding affinity for human σ1 receptors (Ki = 17.0 ± 7.0 nM) and guinea pig σ1 receptors (Ki = 23.5 nM) [2][3]. S1RA is distinguished by its extensive selectivity profiling: it exhibits minimal affinity for σ2 receptors (Ki > 1000 nM for guinea pig and rat, or 9300 nM for rat σ2 specifically) and lacks significant interaction with over 170 other receptors, enzymes, transporters, and ion channels when screened at 1 μM [2]. The compound has advanced to Phase II clinical evaluation for peripheral neuropathic pain indications, representing the most clinically advanced selective σ1R antagonist to date [4].

Why S1RA Cannot Be Replaced by Other Sigma-1 Receptor Ligands


Sigma-1 receptor ligands exhibit profound functional heterogeneity that precludes simple substitution. Compounds binding to the same receptor can produce opposing pharmacological outcomes depending on whether they function as agonists or antagonists [1]. For instance, the σ1 agonist PRE-084 (Ki = 2.2 nM) enhances σ1 activity, whereas S1RA (Ki = 17 nM) blocks it, leading to divergent effects on nociceptive signaling and neurotransmitter release [2]. Among SSRIs with σ1 affinity, fluvoxamine binds σ1 (Ki = 36 nM) but acts as an agonist, while sertraline (Ki = 57 nM) functions as an antagonist, further illustrating that affinity alone does not dictate functional outcome [3]. Even within the σ1 antagonist class, critical differences in selectivity profile magnitude, off-target receptor interactions, CNS penetration, and clinical development stage directly impact experimental reproducibility and translational validity. Selection of S1RA over alternatives must be grounded in its specific, quantifiable parameters documented below.

S1RA Quantified Differentiation: Head-to-Head Evidence Versus Comparators


Sigma-1 vs. Sigma-2 Receptor Selectivity Ratio: S1RA Exceeds 547-Fold Discrimination

S1RA exhibits a >547-fold selectivity ratio for σ1 over σ2 receptors, calculated from its human σ1 Ki of 17 nM versus guinea pig/rat σ2 Ki >1000 nM [1]. When using the alternative rat σ2 Ki value of 9300 nM, the selectivity ratio expands to >547-fold . This discrimination substantially exceeds that of other clinically relevant σ1 ligands. For comparison, the σ1 agonist PRE-084 demonstrates a σ2/σ1 selectivity ratio of ~5950 (Ki σ1 = 2.2 nM, Ki σ2 = 13091 nM), but functions with opposite pharmacology [2]. The σ1 antagonist haloperidol, a first-generation antipsychotic with significant D2 receptor activity, shows a σ2/σ1 ratio of only ~55 (Ki σ1 = 4 nM, Ki σ2 = 220 nM) [3]. S1RA was further screened against a panel of 170 receptors, enzymes, transporters, and ion channels at 1 μM, showing no significant interaction, thereby establishing a uniquely clean selectivity fingerprint among σ1 antagonists advanced to clinical evaluation .

Sigma-1 receptor Selectivity profiling Binding affinity Receptor pharmacology

Clinical Development Status: First Sigma-1 Antagonist to Enter Human Phase II Trials

S1RA (E-52862) is the first and currently the only selective sigma-1 receptor antagonist to have advanced to Phase II clinical evaluation in humans [1][2]. It has successfully completed Phase I studies demonstrating safety, tolerability, and a pharmacokinetic profile compatible with once-daily oral administration at doses up to 400 mg/day (multiple dose) and 800 mg (single dose) [3]. Phase II randomized, double-blind studies have been conducted in patients with chronic postsurgical pain and painful diabetic neuropathy, evaluating its efficacy in peripheral neuropathic pain conditions [2]. In contrast, other σ1 antagonists such as BD-1063, NE-100, and MS-377 remain exclusively in preclinical characterization without reported human clinical data [4]. Haloperidol, while possessing high σ1 affinity (Ki = 4 nM), is marketed as an antipsychotic with prominent D2 receptor antagonism and cannot be used as a selective σ1 probe [5]. This clinical advancement provides S1RA with human safety and pharmacokinetic datasets that are unavailable for any comparator σ1 antagonist.

Neuropathic pain Phase II clinical trial Translational research Drug development

Comparative In Vivo Efficacy: S1RA Demonstrates Dose-Dependent Reversal in Paclitaxel-Induced Neuropathy

In a paclitaxel-induced neuropathic pain model, S1RA and BD-1063 were directly compared for their ability to reverse established allodynia. Acute administration of S1RA (32–128 mg/kg, s.c.) produced dose-dependent reversal of paclitaxel-induced cold and mechanical allodynia in wild-type mice [1]. BD-1063 (16–64 mg/kg, s.c.) similarly reversed allodynia, demonstrating that both selective σ1 antagonists are effective in this chemotherapy-induced neuropathy model [1]. The study further employed σ1 knockout mice to validate target specificity: paclitaxel failed to induce allodynia or increase spinal pERK in σ1-KO mice, confirming that the antinociceptive effects of both antagonists are mediated specifically through σ1 receptor blockade [1]. This head-to-head comparison establishes that S1RA matches the preclinical efficacy of BD-1063, a widely used research-grade σ1 antagonist, while offering the additional advantage of human clinical validation.

Chemotherapy-induced neuropathy In vivo pharmacology Allodynia Preclinical pain model

Opioid-Sparing Efficacy: S1RA Potentiates Morphine Analgesia in Postoperative Pain Model

In a laparotomy-induced postoperative pain model in mice, S1RA and BD-1063 were evaluated both as monotherapy and in combination with the μ-opioid agonist morphine [1]. S1RA administered alone reduced tactile allodynia, pain at rest, and movement-induced pain. Notably, when S1RA was co-administered with a sub-effective dose of morphine, the combination produced analgesic efficacy equivalent to a full effective dose of morphine alone [1]. This opioid-sparing effect—whereby σ1 antagonism lowers the morphine dose required for adequate pain relief—was replicated with BD-1063, confirming that the effect is class-mediated via σ1 receptor blockade [1]. The study measured three distinct pain modalities (tactile allodynia via Von Frey filaments, pain at rest via facial grimace scoring, and movement-induced pain via locomotor activity assessment), providing comprehensive behavioral validation [1].

Opioid-sparing Postoperative pain Combination therapy Analgesic potentiation

Validated S1RA Application Scenarios Based on Differential Evidence


Translational Research Requiring Human-Validated Sigma-1 Antagonism

S1RA is the optimal selection for academic or industry research programs requiring a σ1 antagonist with established human safety, tolerability, and pharmacokinetic data. Its successful completion of Phase I studies (up to 800 mg single dose, 400 mg/day multiple dose) and advancement to Phase II trials in neuropathic pain provides a human data package unavailable for BD-1063, NE-100, or any other selective σ1 antagonist [1]. This enables more confident translation of preclinical findings to clinical study design and supports regulatory documentation for investigational new drug applications where human reference data for the target mechanism is advantageous.

Selectivity-Critical Receptor Pharmacology Studies

For experiments requiring unambiguous interpretation of σ1-specific effects, S1RA offers a uniquely clean selectivity profile. With a σ2/σ1 selectivity ratio exceeding 58-fold (minimum) or >547-fold (rat σ2) and no significant interaction with 170 screened off-targets at 1 μM, S1RA minimizes confounding signals from σ2 receptors, 5-HT2B receptors (moderate affinity Ki = 328 nM but low potency IC50 = 4.7 μM), or other receptor systems [2]. This profile contrasts sharply with haloperidol (σ2/σ1 ratio ~55, potent D2 antagonist) and fluvoxamine (σ1 agonist with SERT inhibition), making S1RA the preferred tool compound for isolating σ1-mediated mechanisms in complex biological systems.

Chemotherapy-Induced Peripheral Neuropathy (CIPN) Research

S1RA has demonstrated validated efficacy in paclitaxel-induced neuropathy models, showing dose-dependent reversal of both cold and mechanical allodynia [3]. This efficacy is target-specific, as confirmed by the absence of paclitaxel-induced allodynia in σ1 knockout mice. Researchers investigating CIPN pathophysiology or screening adjunctive therapies to prevent or treat chemotherapy-induced nerve damage can use S1RA as a reference σ1 antagonist with direct experimental validation in this indication. The compound also prevents oxaliplatin-induced mechanical and cold hypersensitivity, extending its utility across multiple chemotherapeutic agents [4].

Opioid-Sparing Analgesia and Combination Therapy Studies

S1RA is validated for research exploring σ1 antagonism as a strategy to reduce opioid requirements while preserving analgesic efficacy. In laparotomy-induced postoperative pain models, S1RA co-administration with sub-effective morphine doses produced analgesia equivalent to full-dose morphine [5]. This opioid-sparing mechanism is supported by broader evidence that σ1R antagonism restores opioid analgesic efficacy and suppresses neuroinflammation [6]. Studies investigating multimodal analgesia, opioid tolerance reversal, or strategies to mitigate opioid-related adverse effects can leverage S1RA's demonstrated potentiation of μ-opioid analgesia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for S1RA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.